Cas no 934-48-5 (3,5-Dimethylpyrazole-1-carboxamide)

3,5-Dimethylpyrazole-1-carboxamide structure
934-48-5 structure
3,5-Dimethylpyrazole-1-carboxamide
934-48-5
C6H9N3O
139.155160665512
MFCD00003126
40326
253660819

3,5-Dimethylpyrazole-1-carboxamide Properties

Names and Identifiers

    • 3,5-Dimethylpyrazole-1-carboxamide
    • 1-Carboxamido-3,5-dimethylpyrazole
    • 3,5-Dimethyl-1H-pyrazole-1-carboxamide
    • 1-Carbamoyl-3,5-dimethylpyrazole
    • 1H-Pyrazole-1-carboxamide, 3,5-dimethyl-
    • 3,5-dimethylpyrazolecarboxamide
    • NSC51106
    • NCIOpen2_000328
    • 3,5-dimethyl-1-carbamoylpyrazole
    • AKRDSDDYNMVKCX-UHFFFAOYSA-N
    • 3,5-dimethyl-1-pyrazolecarboxamide
    • NSC70738
    • NSC56168
    • FCH931707
    • SBB004176
    • 3,5-Dimethyl-1H-pyrazole-1-carboxamide (ACI)
    • Pyrazole-1-carboxamide, 3,5-dimethyl- (6CI, 7CI, 8CI)
    • 1-Carbamido-3,5-dimethylpyrazole
    • 3,5-Dimethyl-1-carbamidopyrazole
    • NSC 51106
    • NSC 56168
    • NSC 70738
    • +Expand
    • MFCD00003126
    • AKRDSDDYNMVKCX-UHFFFAOYSA-N
    • 1S/C6H9N3O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10)
    • O=C(N1C(C)=CC(C)=N1)N
    • 123422

Computed Properties

  • 139.07500
  • 1
  • 2
  • 0
  • 139.075
  • 10
  • 148
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.3
  • 2
  • 0
  • 60.9

Experimental Properties

  • 1.12700
  • 60.91000
  • 1.6500 (estimate)
  • 255.11°C (rough estimate)
  • 110.0 to 114.0 deg-C
  • 0.0±0.6 mmHg at 25°C
  • 133.3±28.2 °C
  • Not determined
  • Not determined
  • 230(MeOH)(lit.)
  • 1.2081 (rough estimate)

3,5-Dimethylpyrazole-1-carboxamide Security Information

3,5-Dimethylpyrazole-1-carboxamide Customs Data

  • 2933199090
  • China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,5-Dimethylpyrazole-1-carboxamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003J5W-1g
3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE
934-48-5 98%
1g
$4.00 2024-04-20
A2B Chem LLC
AB64004-5g
3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE
934-48-5 98%
5g
$14.00
Aaron
AR003JE8-1g
3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE
934-48-5 98%
1g
$6.00 2024-07-18
abcr
AB112965-5 g
3,5-Dimethylpyrazole-1-carboxamide, 98%; .
934-48-5 98%
5g
€61.70 2023-02-05
Ambeed
A617821-1g
3,5-Dimethyl-1H-pyrazole-1-carboxamide
934-48-5 98%
1g
$5.0 2024-05-30
Chemenu
CM189148-100g
3,5-dimethyl-1H-pyrazole-1-carboxamide
934-48-5 97%
100g
$619 2021-08-05
Crysdot LLC
CD11009932-100g
3,5-Dimethyl-1H-pyrazole-1-carboxamide
934-48-5 97%
100g
$655
eNovation Chemicals LLC
Y1264573-25g
3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE
934-48-5 98%
25g
$95 2024-06-07
TRC
D460258-50mg
3,5-Dimethylpyrazole-1-carboxamide
934-48-5
50mg
$ 50.00 2022-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14523-10g
3,5-Dimethyl-1H-pyrazole-1-carboxamide, 98+%
934-48-5 98+%
10g
¥559.00 2023-03-02

3,5-Dimethylpyrazole-1-carboxamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Dichloromethane
Reference
Reactions of β-aminoenones with acetylhydrazine, semicarbazide and methoxycarbonylhydrazine. Synthesis of 1-acetyl-, 1-carboxamide- or methyl 1-carboxylated pyrazole derivatives
Alberola, Angel; Calvo, Luis; Ortega, Alfonso Gonzalez; Sadaba, M. Luisa; Sanudo, M. Carmen; et al, Heterocycles, 1999, 51(11), 2675-2686

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 1,3,5,7-Tetraazoniatricyclo[3.3.1.13,7]decane, 1,3,5,7-tetrakis(3-sulfopropyl)-,… Solvents: Water ;  5 min, rt
Reference
Application of a multi-SO3H Bronsted acidic ionic liquid in water: a highly efficient and reusable catalyst for the regioselective and scaled-up synthesis of pyrazoles under mild conditions
Safaei, Shirin; Mohammadpoor-Baltork, Iraj; Khosropour, Ahmad Reza; Moghadam, Majid; Tangestaninejad, Shahram; et al, RSC Advances, 2012, 2(13), 5610-5616

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Amberlyst 70 Solvents: Water ;  5 - 30 min, 30 °C
Reference
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst
Chandak, Hemant S.; Lad, Nitin P.; Dange, Dipali S., Green Chemistry Letters and Reviews, 2012, 5(2), 135-138

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Water
Reference
Reaction of β-aminoenones with hydrazine derivatives. Regioselective synthesis of pyrazoles
Alberola, A.; Andres, C.; Gonzalez Ortega, A.; Pedrosa, R.; Vicente, M., Anales de Quimica, 1987, 83(1), 55-61

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Water Solvents: Tetrahydrofuran
Reference
Synthesis of 1-oxo-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-3-olates. Ring-chain tautomerism in the series of bicyclic dipolar heterocycles
Boettcher, Andreas; Debaerdemaeker, Tony; Radziszewski, Juliusz G.; Friedrichsen, Willy, Chemische Berichte, 1988, 121(5), 895-907

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Monopotassium phosphate Solvents: Water
Reference
Organic reactions in aqueous solution at room temperature. II. Influence of pH on condensations involving the linkage of carbon to carbon, of carbon to nitrogen, and of carbon to sulfur
Bethell, J. R.; Maitland, P., Journal of the Chemical Society, 1961, 5211, 5211-16

Synthetic Circuit 7

Reaction Conditions
Reference
Product class 1: pyrazoles
Stanovnik, B.; Svete, J., Science of Synthesis, 2002, 12, 15-225

Synthetic Circuit 8

Reaction Conditions
Reference
Organic reactions in the aqueous medium. Part VI. Synthesis of substituted pyrazoles and pyrazolones
Ali, Sh. Shaukat; Ashraf, C. M.; Younas, M.; Ehsan, A., Pakistan Journal of Scientific and Industrial Research, 1993, 36(12), 502-10

Synthetic Circuit 9

Reaction Conditions
Reference
An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I
Coburn, Michael D.; Ott, Donald G., Journal of Heterocyclic Chemistry, 1990, 27(7), 1941-5

Synthetic Circuit 10

Reaction Conditions
Reference
Substituted ureas and carbamoyl compounds
, German Democratic Republic, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Nitrogeneous five-membered heterocycles. Some pyrazole derivatives with possible hypoglycemic action
Cojocaru, Zenaida; Bicleseanu, Cornelia, Revista Medicala (Tirgu-Mures, 1971, 17(3-4), 415-21

Synthetic Circuit 12

Reaction Conditions
Reference
Syntheses with silver or sodium pyrazoles. III. Reactions of sodium pyrazoles
Reimlinger, Hans; Noels, Alfred; Jadot, Josef; Van Overstraeten, Andre, Chemische Berichte, 1970, 103(6), 1954-9

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Water ;  rt; 2 h, rt
Reference
New Reaction Products of Acetylacetone with Semicarbazide Derivatives
Glukhacheva, Vera S.; Il'yasov, Sergey G.; Kazantsev, Igor V.; Shestakova, Elena O.; Il'yasov, Dmitri S.; et al, ACS Omega, 2021, 6(12), 8637-8645

3,5-Dimethylpyrazole-1-carboxamide Raw materials

3,5-Dimethylpyrazole-1-carboxamide Preparation Products

3,5-Dimethylpyrazole-1-carboxamide Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:934-48-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:934-48-5)
TANG SI LEI
15026964105
2881489226@qq.com

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Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
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J003
98%
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